molecular formula C10H12BNO5 B1363727 4-((4-Boronophenyl)amino)-4-oxobutanoic acid CAS No. 480424-95-1

4-((4-Boronophenyl)amino)-4-oxobutanoic acid

Cat. No.: B1363727
CAS No.: 480424-95-1
M. Wt: 237.02 g/mol
InChI Key: VYUCUZOJUHAJLU-UHFFFAOYSA-N
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Description

4-((4-Boronophenyl)amino)-4-oxobutanoic acid is an organic compound that features a boron atom bonded to a phenyl group, which is further connected to an amino group and a butanoic acid moiety

Biochemical Analysis

Biochemical Properties

4-((4-Boronophenyl)amino)-4-oxobutanoic acid is involved in several biochemical reactions, primarily due to its boron-containing structure. Boron is known to interact with various enzymes and proteins, influencing their activity. For instance, boron can form reversible covalent bonds with diols and hydroxyl groups, which are commonly found in biomolecules. This interaction can modulate the activity of enzymes such as serine proteases and kinases, which are crucial for cellular signaling and metabolism . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that boron-containing compounds can affect the activity of transcription factors, leading to changes in gene expression . This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules, which can modulate their activity. For instance, the boron atom in the compound can interact with the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boron-containing compounds can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, potentially leading to changes in cellular responses over time. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, high doses of boron-containing compounds have been associated with toxicity and adverse effects, such as oxidative stress and inflammation . These effects are likely due to the interaction of the compound with critical biomolecules and the disruption of cellular homeostasis. It is important to determine the optimal dosage range to achieve the desired biological effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as amino acid transporters, and distributed to various cellular compartments . Additionally, binding proteins can facilitate the transport of this compound to specific tissues, influencing its localization and accumulation within the body.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the localization and activity of this compound within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Boronophenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-boronophenylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((4-Boronophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4-Boronophenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Boronophenyl)amino)-4-oxobutanoic acid is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. The boron atom allows for the formation of reversible covalent bonds, making the compound valuable in various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(4-boronoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4,16-17H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUCUZOJUHAJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)CCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377705
Record name N-(4-Phenylboronic)succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-95-1
Record name 4-[(4-Boronophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Phenylboronic)succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480424-95-1
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Q & A

Q1: How does the structure of N-(4-Phenylboronic)succinamic acid influence its interaction with SWNTs and affect their fluorescence?

A1: The research by [] investigates how different phenylboronic acid derivatives, including N-(4-Phenylboronic)succinamic acid (abbreviated as 4SCPBA in the study), impact the fluorescence quantum yield of SWNTs when conjugated to a polyethylene glycol polymer. Surprisingly, the study found that the position of the boronic acid group and the presence of electron-withdrawing or -donating substituents on the phenyl ring significantly influence the SWNT's fluorescence quantum yield. While the study doesn't provide a specific mechanism for 4SCPBA, it observes that electron-donating groups, like the amide group present in 4SCPBA, generally lead to a decrease in quantum yield. This suggests that the amide group in 4SCPBA may influence its interaction with the SWNT surface, ultimately affecting its ability to modulate SWNT fluorescence. Further research is needed to elucidate the precise mechanism of interaction between 4SCPBA and SWNTs.

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